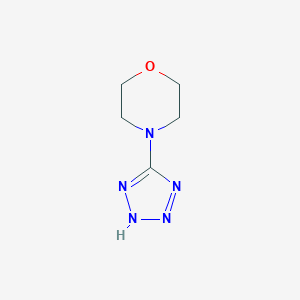

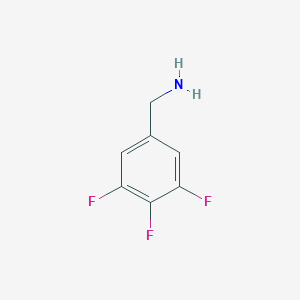

4-(2H-四唑-5-基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(2H-tetrazol-5-yl)morpholine is not directly discussed in the provided papers. However, the papers do provide insights into related morpholine derivatives and their chemical behavior, which can be useful for understanding the general context in which such a compound might be studied. Morpholine derivatives are known for their versatility in chemical synthesis and potential pharmacological applications. For instance, 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase, which is an enzyme involved in cell growth and proliferation, making them of interest in cancer research .

Synthesis Analysis

The synthesis of morpholine derivatives typically involves the attachment of various substituents to the morpholine ring to confer specific properties or reactivity. In the case of the 5-Morpholino-1,3-oxazole-4-carbonitriles, the synthesis involved the addition of 4-phthalimidobutyl or 5-phthalimidopentyl substituents at the oxazole ring . Although the synthesis of 4-(2H-tetrazol-5-yl)morpholine is not described, similar synthetic strategies could potentially be applied, with the appropriate precursors and reaction conditions tailored to introduce the tetrazolyl group.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. This ring structure can influence the electronic properties of the molecule and its interactions with other molecules. The papers provided do not offer direct information on the molecular structure of 4-(2H-tetrazol-5-yl)morpholine, but they do suggest that the morpholine moiety is a versatile scaffold that can be functionalized with various groups to yield compounds with interesting chemical and biological properties .

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives can vary widely depending on the substituents attached to the ring. For example, the interaction of 5-Morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leads to different outcomes based on the nature of the substituent; one leads to a recyclization product while the other stops at the formation of an aminopentyl derivative after deprotection . These reactions highlight the potential for morpholine derivatives to undergo complex transformations, which could also be relevant for the chemical behavior of 4-(2H-tetrazol-5-yl)morpholine.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, boiling point, and reactivity. The provided papers do not detail the physical and chemical properties of 4-(2H-tetrazol-5-yl)morpholine, but they do indicate that morpholine derivatives can exhibit selective inhibition of enzymes and can undergo specific reactions with hydrazine hydrate , suggesting that the compound may also have unique properties that could be explored in further studies.

科学研究应用

吗啉衍生物:化学和药理学兴趣

吗啉衍生物,包括那些用四唑取代的衍生物,因其广泛的药理活性而著称。吗啉环以其氮和氧原子为特征,构成了为各种药理活性开发的各种化合物的骨架。最近的研究强调了这些衍生物在药物设计中的重要性,展示了它们在产生具有有效药效团活性的化合物中的作用。值得注意的是,Asif 和 Imran(2019 年)的评论讨论了吗啉衍生物的药理学特征及其在创造新型治疗剂中的应用 (Asif & Imran, 2019)。

四唑部分:药物化学中的药效团

四唑部分,如 4-(2H-四唑-5-基)吗啉中的部分,因其广泛的生物学特性而得到认可,包括抗癌、抗疟疾、抗糖尿病和抗炎活性。四唑充当羧酸基团的生物等排体,增强了药物的亲脂性和生物利用度,同时最大限度地减少了副作用。这种杂环部分在开发新药中至关重要,提供了广泛的药学和临床应用。Patowary、Deka 和 Bharali(2021 年)的综述全面概述了四唑衍生物的合成和生物活性,强调了它们在药物开发中的重要性 (Patowary, Deka, & Bharali, 2021)。

安全和危害

未来方向

The future directions for “4-(2H-tetrazol-5-yl)morpholine” could involve further exploration of its potential biological activities. For instance, a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives were screened for their antibacterial, anticancer, and anti-TB activities .

属性

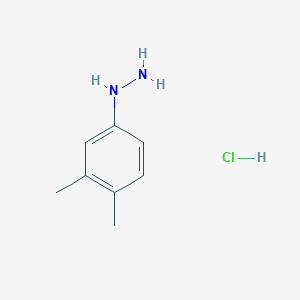

IUPAC Name |

4-(2H-tetrazol-5-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-3-11-4-2-10(1)5-6-8-9-7-5/h1-4H2,(H,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBHSAXFHWPZJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371780 |

Source

|

| Record name | 4-(2H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2H-tetrazol-5-yl)morpholine | |

CAS RN |

133237-33-9 |

Source

|

| Record name | 4-(2H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)